Product packaging for 8-Chloroimidazo[1,2-b]pyridazin-3-amine(Cat. No.:)

8-Chloroimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13109005
M. Wt: 168.58 g/mol
InChI Key: BMKZAOCTGJTWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroimidazo[1,2-b]pyridazin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The imidazo[1,2-b]pyridazine core is a privileged structure in drug design, known for its ability to bind to the hinge region of kinases . Substitutions at various positions on this core, such as the 3- and 6- positions, are well-documented to fine-tune kinase selectivity and potency . For instance, recent research has demonstrated that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, when paired with an appropriate aryl group at the 3-position, can act as potent, nanomolar-range inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a promising therapeutic target, and such inhibitors have shown excellent activity against multiple myeloma cell lines . The chloro substituent at the 8-position on this molecule presents a valuable synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. Beyond oncology, analogous structures within this chemical class are also being explored for the treatment of infectious diseases, highlighting the versatility of this scaffold . This product is intended for research purposes as a key building block in the synthesis of novel bioactive compounds. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B13109005 8-Chloroimidazo[1,2-b]pyridazin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

8-chloroimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-10-11-5(8)3-9-6(4)11/h1-3H,8H2

InChI Key

BMKZAOCTGJTWPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2N=C1)N)Cl

Origin of Product

United States

Electrophilic Nitration at C 3:the Imidazo 1,2 B Pyridazine Ring System is Susceptible to Electrophilic Substitution at the C 3 Position. the Synthesis of the Key Intermediate, 6 Chloro 3 Nitroimidazo 1,2 B Pyridazine, is Achieved by Treating the 6 Chloroimidazo 1,2 B Pyridazine Precursor with a Mixture of Concentrated Nitric and Sulfuric Acids. This Reaction Proceeds with High Efficiency, Often Yielding the Desired Product in Near Quantitative Amounts.mdpi.comresearchgate.net

A detailed procedure involves the careful, dropwise addition of nitric acid to a solution of the starting material in concentrated sulfuric acid at a reduced temperature (e.g., 0 °C), followed by stirring at room temperature to complete the reaction. mdpi.com The high yield underscores the regioselectivity of the nitration at the electron-rich C-3 position of the imidazole (B134444) ring.

Reaction Reagents & Conditions Product Yield Reference
C-3 Nitration6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, HNO₃ (68%), H₂SO₄, 0 °C to RT, 3h6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine98% mdpi.com

Reduction of the C 3 Nitro Group:the Conversion of the 6 Chloro 3 Nitroimidazo 1,2 B Pyridazine Intermediate to the Target 6 Chloroimidazo 1,2 B Pyridazin 3 Amine is a Standard Chemical Transformation. the Reduction of an Aromatic Nitro Group to a Primary Amine is a Cornerstone of Organic Synthesis and Can Be Accomplished Using Several Well Established Methods. Common Reagents for This Purpose Include:

Metal-Acid Systems: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and effective choices.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst provides a clean and high-yielding method for this reduction.

This reduction step is typically high-yielding and provides direct access to the desired C-3 primary amine.

Alternative Precursors:an Alternative, Though Less Direct, Route Involves the Synthesis of 6 Chloroimidazo 1,2 B Pyridazine 3 Carbonitrile.google.comthis Intermediate Can Be Synthesized from 3 Amino 6 Chloropyridazine and Bromoacetonitrile.google.comthe Cyano Group at C 3 Can then Be Converted to an Amine Through Reduction E.g., with Lialh₄ or Catalytic Hydrogenation to Form an Aminomethyl Group, or Through More Complex Chemical Rearrangements if the Primary Amine Directly Attached to the Ring is Desired.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key pathways discussed involve the initial formation of the heterocyclic core and the subsequent palladium-catalyzed amination.

Mechanism of Imidazo[1,2-b]pyridazine (B131497) Ring Formation: The synthesis of the imidazo[1,2-b]pyridazine core typically proceeds via a cyclocondensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound (e.g., 1,3-dichloroacetone). mdpi.com The mechanism unfolds as follows:

Initial Alkylation: The N-2 atom of the 3-amino-6-chloropyridazine (B20888) ring, being the most nucleophilic nitrogen, performs a nucleophilic attack on the electrophilic α-carbon of the carbonyl compound, displacing the halide and forming an N-alkylated intermediate.

Intramolecular Cyclization: The exocyclic amino group then attacks the carbonyl carbon of the newly introduced side chain.

Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic imidazo[1,2-b]pyridazine ring system.

Mechanism of the Buchwald-Hartwig Amination: The palladium-catalyzed C-N bond formation follows a well-established catalytic cycle. wikipedia.org

Oxidative Addition: A low-valent Pd(0) species, generated in situ, inserts into the carbon-bromine bond at the C-3 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This forms a Pd(II) intermediate.

Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the palladium center, displacing a ligand. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired 3-amino-6-chloroimidazo[1,2-b]pyridazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. This step is often the rate-determining step of the cycle.

This catalytic cycle provides a robust and versatile method for forging the C3-N bond, enabling access to a wide array of structurally diverse molecules.

Advanced Computational Chemistry and Analytical Techniques in Imidazo 1,2 B Pyridazin 3 Amine Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an imidazo[1,2-b]pyridazine (B131497) derivative, and its target protein. These methods are instrumental in understanding the binding modes and affinities that drive biological activity.

Research on the imidazo[1,2-b]pyridazine scaffold has frequently employed these techniques to elucidate interactions with various protein targets, particularly kinases. For instance, docking studies on imidazo[1,2-b]pyridazine derivatives targeting PIM kinases revealed an unconventional binding mode. Instead of interacting with the kinase hinge region, these inhibitors were found to bind to the NH2-terminal lobe helix αC, explaining their high selectivity. bohrium.com Such insights are critical for structure-based drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity.

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. nih.govnih.gov These simulations can assess the stability of the predicted binding pose, revealing how the ligand and protein adapt to each other. nih.gov For example, MD simulations performed on related heterocyclic compounds have been used to confirm the stability of ligand binding within the active site of a target protein and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.gov

Table 1: Examples of Docking and MD Simulation Studies on Related Pyridazine (B1198779) Scaffolds

Compound ClassProtein TargetKey Findings
Imidazo[1,2-b]pyridazinesPIM KinaseIdentified ATP-competitive binding to the NH2-terminal lobe, not the hinge region, enhancing selectivity. bohrium.com
Imidazo[1,2-b]pyridazine analogsTyrosine kinase 2 (Tyk2)Structure-activity relationship studies guided by modeling led to potent and selective inhibitors. nih.gov
Pyridazin-3-amine derivativeSARS-CoV-2 Main Protease (Mpro)Docking identified a lead compound, and MD simulations confirmed the stability of the protein-ligand complex through non-covalent interactions. nih.gov
Imidazo[1,2-a]pyrimidine derivativesMicrobial TargetsDocking simulations showed good binding modes for the most active compounds, correlating with their antimicrobial activity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like 8-Chloroimidazo[1,2-b]pyridazin-3-amine. These calculations provide valuable information on molecular geometry, electronic structure, and chemical reactivity.

For related nitrogen-based heterocyclic systems, DFT methods have been successfully used to compute optimized geometries and to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. nih.gov For example, a low LUMO energy suggests that a molecule is a good electron acceptor. nih.gov

These computational methods also allow for the prediction of various spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies, which can then be compared with experimental data to validate the proposed molecular structure. nih.gov Furthermore, quantum chemical calculations can elucidate reaction mechanisms and predict the regioselectivity of chemical reactions, guiding synthetic efforts.

Spectroscopic and Crystallographic Characterization in Mechanistic and Structural Elucidation

The definitive identification and structural elucidation of this compound and its derivatives rely on a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure of synthesized imidazo[1,2-b]pyridazine derivatives. mdpi.comnih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the compound's constitution and the verification of its purity. mdpi.comnih.gov For example, the synthesis of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was confirmed by characteristic signals in its ¹H and ¹³C NMR spectra. mdpi.com

Mass Spectrometry: MS is used to determine the molecular weight of the target compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The fragmentation patterns observed in the mass spectrum can also provide additional structural information.

X-ray Crystallography: This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Crystal structures of imidazo[1,2-b]pyridazine derivatives have been resolved, confirming their molecular geometry and revealing details about intermolecular interactions that stabilize the crystal lattice. semanticscholar.org In the context of drug discovery, co-crystallization of a ligand with its protein target can provide a high-resolution map of the binding interactions, offering invaluable guidance for further optimization. bohrium.com For example, the crystal structure of a PIM1 inhibitor complex revealed the specific interactions that govern its binding, validating the predictions from molecular docking. bohrium.com

Table 2: Spectroscopic and Crystallographic Data for Representative Imidazo[1,2-b]pyridazine Derivatives

CompoundAnalytical MethodKey Characterization Data
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine¹H NMR (CDCl₃)δ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H). mdpi.com
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine¹³C NMR (CDCl₃)δ: 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, and 36.5. mdpi.com
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine¹H NMR (DMSO-d₆)δ: 8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), and 5.23 (s, 2H). mdpi.com
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineHRMS (+ESI)m/z [M+H]⁺ Calcd for C₁₃H₁₀ClN₄O₄S: 353.0106; Found: 353.0105. mdpi.com

High-Throughput and Virtual Screening Methodologies for Hit Identification

High-throughput screening (HTS) and virtual screening (VS) are essential strategies in modern drug discovery for identifying initial "hit" compounds from vast chemical libraries. These approaches have been applied to scaffolds related to imidazo[1,2-b]pyridazine to discover molecules with desired biological activities.

Virtual Screening: VS uses computational methods to screen large libraries of compounds in silico to identify molecules that are likely to bind to a specific biological target. This approach is significantly faster and more cost-effective than physically screening millions of compounds. Ligand-based VS methods, for example, search for molecules with structural or chemical similarity to known active compounds. nih.govresearchgate.net An innovative virtual screening collaboration successfully expanded a hit chemotype for an imidazo[1,2-a]pyridine (B132010) series, leading to improved antiparasitic activity. nih.govresearchgate.net This demonstrates the power of in silico methods to rapidly explore chemical space and inform subsequent optimization efforts. nih.govresearchgate.net

High-Throughput Screening: HTS involves the automated testing of large numbers of chemical compounds against a specific biological target. This experimental approach has been used to identify small molecule inhibitors for various targets, including kinases. For example, a high-throughput screening effort led to the identification of small molecule inhibitors of the mitotic kinase Haspin, which were subsequently optimized into potent and selective derivatives. tandfonline.com

These screening methodologies represent the starting point for many drug discovery projects, and the imidazo[1,2-b]pyridazine scaffold is a promising candidate for inclusion in such screening libraries due to its versatile chemical nature and documented biological activities.

Patent Landscape and Academic Innovations Pertaining to Imidazo 1,2 B Pyridazin 3 Amine Scaffold

Analysis of Academic-Focused Patent Literature on Synthetic Methodologies and Therapeutic Applications

The patent literature surrounding the imidazo[1,2-b]pyridazine (B131497) scaffold reveals a strong focus on its application as a modulator of protein kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

Synthetic Methodologies: The fundamental synthesis of the imidazo[1,2-b]pyridazine backbone, as described in both academic and patent filings, is often achieved through a condensation reaction. A common route involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone under mild basic conditions. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is often crucial for a successful reaction, as it directs the alkylation to the appropriate ring nitrogen, facilitating the desired bicyclic product formation. nih.gov

More advanced and versatile methods for functionalizing the imidazo[1,2-b]pyridazine core are also extensively documented. These primarily involve metal-catalyzed cross-coupling reactions, which allow for the precise introduction of various substituents at different positions of the scaffold. researchgate.net Patents describe methodologies such as the Suzuki coupling, which utilizes boronic acids or esters to introduce aryl or heteroaryl groups, thereby exploring the structure-activity relationship (SAR) for specific biological targets. google.com Other organometallic chemistry-based methods detailed in the literature include Sonogashira, Heck, and Negishi reactions, enabling the synthesis of a diverse library of derivatives. researchgate.net For instance, patent WO2013134219A1 describes the synthesis of various derivatives through Suzuki coupling of a halogenated imidazo[1,2-b]pyridazine with an appropriate boronic acid or ester. google.com

Therapeutic Applications: The primary therapeutic area highlighted in the patent landscape for imidazo[1,2-b]pyridazine derivatives is kinase inhibition. The scaffold serves as a versatile template for designing inhibitors that can target a wide range of kinases with high potency and selectivity. This has led to the development of compounds for oncology, inflammation, and neurological disorders.

Numerous patents protect imidazo[1,2-b]pyridazine derivatives as inhibitors of various Janus Kinases (JAKs), which are implicated in inflammatory and autoimmune diseases. google.com For example, patent WO2012069202A1 discloses novel compounds of this class for use in therapy as JAK inhibitors. google.com In the realm of oncology, patents cover derivatives targeting kinases such as ROS1 and NTRK, which are key drivers in certain cancers. google.com The scaffold has also been utilized to develop inhibitors for Adaptor Associated Kinase 1 (AAK1), with potential applications in treating neurological and peripheral nervous system disorders. google.com The following table summarizes key patent literature focusing on kinase inhibition.

Patent NumberTarget Kinase(s)Therapeutic AreaKey Innovation
WO2007025540A3General Kinases (e.g., CDKs)OncologyDescribes substituted imidazo[1,2-b]pyridazines as potent and selective cyclin-dependent kinase (CDK) inhibitors. google.comresearchgate.net
WO2012069202A1Janus Kinases (JAK)Inflammatory Diseases, Autoimmune DisordersDiscloses novel imidazo[1,2-b]pyridazine derivatives as potent JAK inhibitors. google.com
WO2013134219A1Adaptor Associated Kinase 1 (AAK1)Neurological Disorders, PainDetails compounds and methods for treating disorders mediated by AAK1 activity. google.com
MY170326AROS1, NTRKOncologyProvides compounds with dual ROS1 and NTRK kinase inhibitory effects for cancer treatment. google.com

Identification of Emerging Research Trends and Novel Derivative Classes

Recent academic research on the imidazo[1,2-b]pyridazine scaffold is characterized by several key trends aimed at overcoming existing therapeutic challenges and expanding the scaffold's utility. These trends include the development of covalent inhibitors, agents targeting drug resistance, dual-target inhibitors, and the exploration of new therapeutic areas.

Covalent and Targeted Inhibition: A significant emerging trend is the design of covalent inhibitors that form a permanent bond with their target protein. This approach can lead to increased potency and a longer duration of action. Researchers have successfully developed imidazo[1,2-b]pyridazine-based covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13), which are promising targets for aggressive subtypes of breast cancer. nih.govresearchgate.net Another trend is the targeting of specific domains within kinases, such as pseudokinase domains. For instance, potent and selective inhibitors of the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain have been developed from this scaffold, offering a novel strategy for treating autoimmune and inflammatory diseases with potentially higher selectivity. nih.gov

Overcoming Drug Resistance: The development of drug resistance is a major hurdle in cancer therapy. A key research focus is the design of next-generation inhibitors that are active against mutated forms of kinases that confer resistance to existing drugs. Recent studies have reported the discovery of potent second-generation Tropomyosin Receptor Kinase (TRK) inhibitors based on the imidazo[1,2-b]pyridazine core. nih.gov These compounds are effective against wild-type TRK as well as clinically relevant mutants, such as G595R and G667C, which are known to cause resistance. nih.gov

Dual-Target Inhibitors: To enhance therapeutic efficacy and counteract compensatory signaling pathways, researchers are designing derivatives that can inhibit two or more targets simultaneously. A notable example is the development of dual PI3K/mTOR inhibitors. nih.gov The PI3K/Akt/mTOR pathway is frequently activated in human cancers, and dual inhibition can lead to more profound and durable anti-tumor effects. One such compound demonstrated excellent inhibitory activity against both PI3Kα and mTOR, along with significant in vivo anti-tumor activity and a favorable pharmacological profile. nih.gov

Expansion into New Therapeutic Fields: Beyond the well-established areas of oncology and inflammation, the imidazo[1,2-b]pyridazine scaffold is being explored for a variety of other diseases.

Neurodegenerative Disease: Derivatives have been synthesized and evaluated as potential imaging agents and ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.netnih.gov

Infectious Diseases: The scaffold has shown promise in developing agents against parasitic diseases, with derivatives exhibiting activity against Toxoplasma gondii and Plasmodium falciparum, the parasite that causes malaria. researchgate.netresearchgate.net More recently, the scaffold has been identified as a potential novel drug candidate for eumycetoma, a neglected tropical disease. researchgate.net

The table below highlights these emerging research trends and novel classes of derivatives.

Research Trend / Derivative ClassBiological Target(s)Therapeutic ApplicationKey Finding / Example Compound
Covalent InhibitionCDK12/13Oncology (Triple-Negative Breast Cancer)Development of potent covalent inhibitors that form a bond with Cys1039 of CDK12. nih.gov
Targeting Drug ResistanceTRK (Wild-type and mutants)OncologyCompound 15m potently inhibits TRKWT, TRKG595R, and TRKG667C mutants. nih.gov
Dual InhibitionPI3K/mTOROncologyCompound 42 shows excellent dual inhibitory activity with IC50 values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR). nih.gov
Pseudokinase InhibitionTyk2 (JH2 Domain)Autoimmune & Inflammatory DiseasesIdentification of highly potent and selective inhibitors of the Tyk2 pseudokinase domain with improved metabolic stability. nih.gov
Neurodegenerative Disease Ligandsβ-Amyloid PlaquesAlzheimer's Disease (Diagnostics)Synthesis of derivatives as potential imaging agents for detecting Aβ plaques. nih.gov
Antiparasitic AgentsProtozoan Kinases (e.g., PfCDPK1)Infectious Diseases (Malaria, Toxoplasmosis)Derivatives identified as potent inhibitors of parasitic kinases. researchgate.netresearchgate.net

Conclusion and Future Research Trajectories for 8 Chloroimidazo 1,2 B Pyridazin 3 Amine

Synthesis of Current Knowledge and Major Achievements

The imidazo[1,2-b]pyridazine (B131497) core is a well-established pharmacophore, known to be a constituent of various biologically active molecules. researchgate.net The successful development of the multi-kinase inhibitor Ponatinib, which features this scaffold, has spurred significant interest in exploring new derivatives for therapeutic applications. researchgate.netnih.gov Research has shown that this heterocyclic system is a versatile starting point for the development of inhibitors for a range of enzymes, including kinases, which are crucial in cancer and inflammatory diseases. dergipark.org.tr

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been extensively investigated and have shown a broad spectrum of biological activities, including:

Anticancer Properties : Numerous studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as potent anticancer agents. ontosight.airesearchgate.net They have been developed as inhibitors of various kinases implicated in cancer progression, such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinases 12/13 (CDK12/13), and Tropomyosin receptor kinases (TRKs). nih.govacs.orgnih.gov

Anti-inflammatory Activity : The scaffold has been identified as a promising framework for the design of anti-inflammatory agents. nih.gov

Antimicrobial and Antiviral Effects : Research has also pointed towards the potential of these compounds in combating bacterial and viral infections. nih.govresearchgate.net

The 3-amino group on the imidazo[1,2-b]pyridazine ring is a key feature, often serving as a crucial point for chemical modification to enhance potency and selectivity. For instance, studies on related 3-aminoimidazo[1,2-α]pyridine compounds have demonstrated that substitutions at this position can significantly influence their cytotoxic activity against various cancer cell lines. nih.govwestminster.ac.uknih.gov

The following table summarizes some of the key kinase inhibitory activities reported for various imidazo[1,2-b]pyridazine derivatives, illustrating the therapeutic potential of this scaffold.

Derivative ClassTarget KinaseReported IC₅₀Therapeutic Area
Imidazo[1,2-b]pyrazine-basedCDK1215.5 nMTriple-Negative Breast Cancer
Imidazo[1,2-b]pyrazine-basedCDK1312.2 nMTriple-Negative Breast Cancer
Imidazo[1,2-b]pyridazine derivativeBTK1.3 nMCancer
Imidazo[1,2-b]pyridazine derivativeTRK (wild-type)0.08 nMCancer
Imidazo[1,2-b]pyridazine derivativeTRK (G595R mutant)2.14 nMCancer
Imidazo[1,2-b]pyridazine derivativeTRK (G667C mutant)0.68 nMCancer

Unaddressed Challenges and Future Opportunities in Compound Development

Despite the significant progress, the development of 8-Chloroimidazo[1,2-b]pyridazin-3-amine and its analogues is not without its challenges. A primary hurdle is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. While some derivatives have shown excellent selectivity, this remains a critical aspect of the optimization process. acs.org

Another challenge lies in overcoming drug resistance, a common phenomenon in cancer therapy. nih.gov The development of next-generation inhibitors that are effective against both wild-type and mutant forms of target kinases is a key area of focus. nih.gov For example, research into TRK inhibitors has specifically aimed at overcoming resistance conferred by mutations like G595R and G667C. nih.gov

Future opportunities in the development of this compound class are abundant. There is a need for more extensive structure-activity relationship (SAR) studies focused specifically on the 8-chloro-3-amino substitution pattern to delineate the precise structural requirements for optimal activity and selectivity. nih.gov Furthermore, exploring novel synthetic methodologies could provide access to a wider diversity of derivatives for biological screening. researchgate.net The use of modern drug design techniques, such as computational modeling and machine learning, could also accelerate the discovery of more potent and selective compounds.

Prospective Directions in Synthetic, Medicinal, and Biological Research

The future of research on this compound and its derivatives is poised to advance on multiple fronts:

Synthetic Research:

Development of Novel Synthetic Routes : There is an ongoing need for efficient and versatile synthetic methods to functionalize the imidazo[1,2-b]pyridazine core. This includes the exploration of metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce diverse substituents at various positions of the heterocyclic ring. researchgate.net

Combinatorial Chemistry and Library Synthesis : The generation of focused compound libraries based on the this compound scaffold will be instrumental in systematically exploring the chemical space and identifying novel hits against a broader range of biological targets.

Medicinal Chemistry Research:

Target-Focused Drug Design : Future efforts will likely concentrate on designing derivatives with improved potency and selectivity for specific, well-validated therapeutic targets. This will involve iterative cycles of design, synthesis, and biological evaluation, guided by a deep understanding of the target's structure and mechanism.

Exploration of New Therapeutic Areas : While the primary focus has been on oncology and inflammation, the broad biological activity of the imidazo[1,2-b]pyridazine scaffold suggests its potential in other areas, such as neurodegenerative diseases and infectious diseases. dergipark.org.trresearchgate.net

Pharmacokinetic Optimization : A critical aspect of future research will be the optimization of the pharmacokinetic properties of lead compounds to ensure they have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

Biological Research:

Mechanism of Action Studies : Detailed biological studies are required to elucidate the precise mechanisms by which these compounds exert their therapeutic effects. This includes identifying their direct molecular targets and understanding their downstream signaling pathways.

Biomarker Discovery : The identification of predictive biomarkers will be crucial for patient stratification and for guiding the clinical development of promising drug candidates derived from this scaffold.

In Vivo Efficacy and Safety Profiling : Promising compounds will need to be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy and to establish a preliminary safety profile before they can be considered for clinical trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.